Streptonigrin carboxamidoethanol

Description

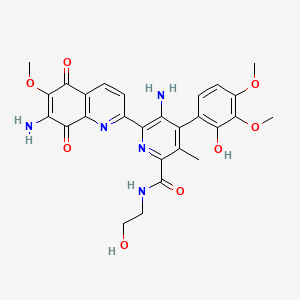

Streptonigrin carboxamidoethanol is a semisynthetic derivative of the naturally occurring antibiotic streptonigrin, a quinoline alkaloid with potent antimicrobial and antitumor properties. Such modifications are consistent with strategies to enhance solubility, stability, or target specificity while retaining the core quinoline scaffold responsible for bioactivity .

Streptonigrin itself is known for its iron-dependent mechanism, generating reactive oxygen species (ROS) via redox cycling with intracellular iron, leading to DNA damage and cell death .

Properties

CAS No. |

99520-45-3 |

|---|---|

Molecular Formula |

C27H27N5O8 |

Molecular Weight |

549.5 g/mol |

IUPAC Name |

5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-3-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C27H27N5O8/c1-11-16(12-6-8-15(38-2)25(39-3)22(12)34)17(28)21(32-19(11)27(37)30-9-10-33)14-7-5-13-20(31-14)24(36)18(29)26(40-4)23(13)35/h5-8,33-34H,9-10,28-29H2,1-4H3,(H,30,37) |

InChI Key |

LUEPQQSLJCRYOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N=C1C(=O)NCCO)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of streptonigrin carboxamidoethanol involves multiple steps, starting from basic organic compounds. One common synthetic route includes the formation of a key pentasubstituted pyridine fragment through ring-closing metathesis. This method has been optimized to achieve high yields and involves the use of ethyl glyoxalate as a starting material .

Formation of Pyridine Fragment: The initial step involves the construction of a pyridine ring through ring-closing metathesis.

Functional Group Modifications:

Carboxamidoethanol Addition: The final step involves the addition of the carboxamidoethanol group under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically modified strains of Streptomyces flocculus. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Streptonigrin carboxamidoethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone structure to hydroquinone.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which retain the core structure of streptonigrin but exhibit different biological activities .

Scientific Research Applications

Introduction to Streptonigrin Carboxamidoethanol

This compound is a derivative of streptonigrin, an aminoquinone antibiotic produced by the bacterium Streptomyces flocculus. This compound has garnered significant attention for its diverse biological activities, particularly in the fields of cancer therapy and antibacterial research. The unique properties of this compound make it a valuable subject for scientific investigation, especially regarding its mechanisms of action and therapeutic applications.

Anticancer Research

This compound has been extensively studied for its potential as an anticancer agent. Key findings include:

- Cytotoxicity Against Cancer Cells: Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines, including pancreatic and melanoma cells. For instance, it has shown effectiveness at concentrations as low as 0.04 µM against melanoma cells and 0.2 mg/kg against renal cancer .

- Mechanistic Studies: Studies have elucidated its role in inhibiting β-catenin/Tcf signaling pathways, which are crucial in many cancers. At a concentration of 5 µM, it demonstrated an 86% inhibition of β-catenin/Tcf-DNA complex formation .

Antibacterial Applications

The antibacterial properties of this compound make it a candidate for developing new antibiotics:

- Broad-Spectrum Activity: It has demonstrated activity against a range of bacteria, fungi, and viruses, highlighting its potential as a therapeutic agent against multidrug-resistant organisms .

- Mechanisms of Resistance: Investigations into how this compound can overcome bacterial resistance mechanisms provide insights into its application in combating resistant strains .

Biochemical Studies

This compound serves as a model compound in various biochemical studies:

- Organic Synthesis: It is utilized in exploring complex organic synthesis pathways and reaction mechanisms due to its unique structural features .

- DNA Interaction Studies: Its ability to interact with DNA makes it a valuable tool for studying nucleic acid biochemistry and the effects of chemical modifications on DNA stability and function .

Case Study 1: Antitumor Efficacy

A study published in Molecular Carcinogenesis investigated the efficacy of this compound against pancreatic cancer cells. Results indicated that treatment with this compound significantly reduced cell viability and induced apoptosis through DNA damage pathways .

Case Study 2: Antibacterial Activity

Research conducted on Pseudomonas aeruginosa demonstrated that this compound effectively inhibited biofilm formation and bacterial growth at sub-inhibitory concentrations. This study highlighted its potential use in treating infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of streptonigrin carboxamidoethanol involves its binding to DNA in the presence of metal cations such as zinc, copper, and iron. This binding induces DNA strand breaks and inhibits DNA replication. The compound is activated by one- or two-electron reductases, leading to the formation of reactive intermediates that cause cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Streptonigrin (Parent Compound)

- Molecular Formula : C₂₅H₂₂N₄O₈

- Mechanism : Iron-dependent ROS generation, DNA intercalation, and topoisomerase inhibition .

- Key Finding : Sensitivity to streptonigrin correlates with intracellular iron levels; bacteria in iron-replete media show 3–5× higher susceptibility than those in iron-depleted conditions .

Isoquinoline Analogues

- Representative Structure: 1-Nitrophenylisoquinoline derivatives.

- Mechanism: Retain quinoline-mediated metal binding but with altered conjugation patterns.

- Bioactivity :

- Key Finding : Benzyl-substituted analogues unexpectedly outperform phenyl derivatives, challenging prior assumptions about conjugation requirements for metal binding .

Streptonigrone-2'-Imine (2'-Aminostreptonigrin)

- Modification : 2'-Decarboxylation and amine substitution.

- Mechanism : Retains iron-dependent ROS generation but with reduced redox cycling efficiency.

- Bioactivity :

Methyl Streptonigrin

- Molecular Formula : C₂₆H₂₄N₄O₈

- Modification : Methyl esterification at the carboxyl group.

- Bioactivity : Similar antitumor profile to streptonigrin (NSC 45384) but with improved pharmacokinetics due to enhanced lipophilicity .

Isopropylidine Azastreptonigrin (NSC-62709)

- Modification : Azastreptonigrin with isopropylidine group.

- Mechanism : Alters DNA binding affinity via structural rigidity.

- Bioactivity :

Comparative Data Table

*Estimated based on analogous modifications.

Key Research Findings and Contradictions

Iron Dependency: While streptonigrin and its carboxamidoethanol derivative rely on iron for ROS generation, isoquinoline analogues exhibit activity independent of intracellular iron, suggesting divergent mechanisms vs. .

Toxicity vs. Efficacy : Isopropylidine azastreptonigrin shows superior efficacy in leukemia models but paradoxically reduced toxicity, likely due to selective uptake in malignant cells .

Structural Flexibility: The unexpected potency of benzyl-substituted isoquinolines contradicts earlier hypotheses that extended conjugation is essential for metal binding, urging re-evaluation of structure-activity relationships .

Biological Activity

Streptonigrin carboxamidoethanol (STN-COOH) is a derivative of streptonigrin, an antibiotic known for its notable biological activities, particularly in the fields of oncology and virology. This article delves into the biological activity of STN-COOH, exploring its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Overview of Streptonigrin and Its Derivatives

Streptonigrin is a natural product derived from Streptomyces griseus, exhibiting potent antibacterial and antitumor properties. The compound's structure features a quinolinequinone moiety that contributes significantly to its biological effects. While STN-COOH was initially utilized in cancer treatment, its use has been limited due to toxicity concerns. Recent studies, however, have reinvigorated interest in its derivatives for their unique biological activities.

The biological activity of STN-COOH can be attributed to several mechanisms:

- Inhibition of Viral Replication : STN-COOH has demonstrated efficacy against various viruses, including the avian myeloblastosis virus (AMV) and human immunodeficiency virus (HIV). It acts as a reverse transcriptase inhibitor, disrupting viral replication processes .

- Antitumor Activity : The compound exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting DNA synthesis. Studies show that STN-COOH can trigger cell cycle arrest in the S-phase, leading to increased cancer cell death .

Biological Activity Data

The following table summarizes key biological activities and their respective findings related to STN-COOH:

Case Studies

- Antitumor Efficacy : A study conducted on various human cancer cell lines revealed that STN-COOH exhibited a dose-dependent cytotoxic effect. The IC50 values ranged from 0.5 to 5 µM across different cell types, indicating significant potential for therapeutic use in oncology .

- Virology Research : In vitro assays demonstrated that STN-COOH effectively inhibited HIV reverse transcriptase activity with an IC50 value of approximately 0.8 µM. This suggests its potential as a lead compound for developing antiviral therapies .

- Toxicity Assessment : Although initial studies highlighted the toxic nature of streptonigrin derivatives, recent research indicates that modifications like carboxamidoethanol may reduce toxicity while maintaining biological efficacy. Long-term studies are necessary to fully understand the safety profile of STN-COOH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.